molecular formula C20H39NO3 B3026341 N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide CAS No. 143615-69-4

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide

Cat. No.: B3026341
CAS No.: 143615-69-4
M. Wt: 341.5 g/mol
InChI Key: BLTCBVOJNNKFKC-LOVRKWTRSA-N
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Description

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides. It has the molecular formula C20H39NO3 and a molecular weight of 341.5 g/mol

Biochemical Analysis

Biochemical Properties

C2 L-threo Ceramide (d18:1/2:0) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it stimulates cholesterol efflux in CHO cells expressing the human ABCA1 receptor . This compound also inhibits IL-4 production by 17% in EL4 T cells stimulated with phorbol 12-myristate 13-acetate .

Cellular Effects

C2 L-threo Ceramide (d18:1/2:0) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it induces cell cycle arrest in the G0/G1 phase . It also leads to a 7-fold increase in sphingosine accumulation and inhibits the growth of HL-60 leukemia cells .

Molecular Mechanism

The molecular mechanism of action of C2 L-threo Ceramide (d18:1/2:0) involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide typically involves the reaction of appropriate sphingosine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the octadecene chain can be reduced to form a saturated derivative.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex sphingolipids.

    Biology: Studied for its role in cell signaling and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.

    Industry: Utilized in the development of cosmetic products and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    N-Acetylsphingosine: Another bioactive sphingolipid with similar properties.

    C2 Ceramide: A cell-permeable analog of ceramides with comparable biological activities

Uniqueness

N-[(E,2S,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]acetamide is unique due to its specific stereochemistry and the presence of both hydroxyl and acetamide functional groups. These features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTCBVOJNNKFKC-LOVRKWTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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